molecular formula C12H18N2O2 B13403696 2-Amino-5-[butyl(methyl)amino]benzoic acid

2-Amino-5-[butyl(methyl)amino]benzoic acid

Cat. No.: B13403696
M. Wt: 222.28 g/mol
InChI Key: GCMKCGJFTUDLKC-UHFFFAOYSA-N
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Description

2-Amino-5-[butyl(methyl)amino]benzoic acid is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a benzene ring, along with butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[butyl(methyl)amino]benzoic acid typically involves the introduction of the butyl and methyl groups onto the amino-substituted benzene ring. One common method is the alkylation of 2-amino-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of alkyl halides and a suitable base, such as sodium hydroxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[butyl(methyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are often employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of nitro or halogen substituents on the aromatic ring.

Scientific Research Applications

2-Amino-5-[butyl(methyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-[butyl(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: Lacks the butyl and methyl substituents, resulting in different chemical and biological properties.

    2-Amino-5-chlorobenzoic acid: Contains a chlorine substituent instead of butyl and methyl groups, leading to variations in reactivity and applications.

    2-Amino-5-nitrobenzoic acid:

Uniqueness

2-Amino-5-[butyl(methyl)amino]benzoic acid is unique due to the presence of both butyl and methyl substituents on the amino-substituted benzene ring. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-5-[butyl(methyl)amino]benzoic acid

InChI

InChI=1S/C12H18N2O2/c1-3-4-7-14(2)9-5-6-11(13)10(8-9)12(15)16/h5-6,8H,3-4,7,13H2,1-2H3,(H,15,16)

InChI Key

GCMKCGJFTUDLKC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

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